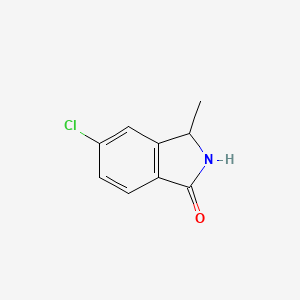

5-Chloro-3-methylisoindolin-1-one

説明

特性

分子式 |

C9H8ClNO |

|---|---|

分子量 |

181.62 g/mol |

IUPAC名 |

5-chloro-3-methyl-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C9H8ClNO/c1-5-8-4-6(10)2-3-7(8)9(12)11-5/h2-5H,1H3,(H,11,12) |

InChIキー |

FWMUGNLCTKEPNH-UHFFFAOYSA-N |

正規SMILES |

CC1C2=C(C=CC(=C2)Cl)C(=O)N1 |

製品の起源 |

United States |

科学的研究の応用

Scientific Research Applications

5-Chloro-3-methylisoindolin-1-one has been investigated for various applications, primarily in the fields of medicinal chemistry , biological activity , and synthetic organic chemistry .

Medicinal Chemistry

This compound has shown promise in the development of new pharmaceutical agents due to its potential antimicrobial and anticancer properties:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported between 5 to 20 µg/mL .

- Anticancer Properties: Studies have shown that this compound can inhibit cancer cell growth and induce apoptosis in various cancer cell lines. For instance, a study reported that derivatives led to cell cycle arrest and modulation of apoptotic pathways . The mechanism involves interaction with specific molecular targets, affecting cellular processes related to survival and proliferation.

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

- Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, leading to diverse derivatives with varied biological activities.

- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, facilitating the formation of new derivatives that may possess enhanced biological properties.

Anticancer Activity

A significant study evaluated the effects of this compound on human cancer cell lines. The findings revealed that it inhibited cell growth at micromolar concentrations. The mechanism involved modulation of key signaling pathways related to apoptosis and cell survival .

Antimicrobial Efficacy

Another case study focused on the antimicrobial properties of this compound against multiple bacterial strains. Results indicated its effectiveness with MIC values ranging from 5 to 20 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .

類似化合物との比較

Structural Analogs: Isoindolinone Derivatives

(a) 6-((5-Chloro-4-((2-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)-2-cyclopropylisoindolin-1-one (w12)

- Structure : Shares the isoindolin-1-one core but includes additional pyrimidine and triazole substituents.

- Synthesis : Prepared via palladium-catalyzed coupling (Pd₂(dba)₃, Xphos) with moderate yield (8.3%) .

- Applications : Likely investigated for kinase inhibition due to its structural complexity and similarity to pharmaceutical intermediates.

(b) 5-Amino-6-chloroisoindoline-1,3-dione (CAS 5566-48-3)

- Structure: Differs in substituent positions (5-amino, 6-chloro) and functional groups (1,3-dione vs. 1-one).

- Applications : Used in combinatorial chemistry libraries (e.g., Maybridge, ZINC) for drug discovery .

Heterocyclic Analogs

(a) 5-Chloro-2-methyl-4-isothiazolin-3-one (CAS 26172-55-4)

- Structure: Isothiazolinone core with chlorine and methyl groups.

- Properties: Known for biocidal activity; requires strict handling (EN 374-certified gloves, respiratory protection) .

- Applications : Widely used as a preservative in industrial and consumer products.

(b) 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

- Structure : Indole core with chlorine and methyl substituents.

- Properties: Carboxylic acid group introduces acidity, differing from the neutral isoindolinone.

- Applications: Potential precursor for bioactive molecules or agrochemicals .

Research Findings and Challenges

- Synthetic Efficiency : Derivatives like w12 face low yields (8.3%), highlighting challenges in coupling reactions .

- Safety Profiles: Isothiazolinones require rigorous exposure controls (e.g., respiratory protection), whereas isoindolinones may have milder handling requirements .

- Functional Group Impact: Amino and carboxylic acid groups (e.g., in 5-Amino-6-chloroisoindoline-1,3-dione and 7-Chloro-3-methylindole-2-carboxylic acid) alter solubility and reactivity compared to alkyl/halogen-substituted analogs .

準備方法

Reaction Mechanism and Substrate Design

The process begins with deprotonation of the pronucleophile (e.g., ((chloromethyl)sulfonyl)benzene) by KCO, generating a carbanion that attacks the electrophilic carbonyl carbon of 3-chloro-2-cyanobenzaldehyde. Sequential tautomerization, cyclization, and Dimroth rearrangement yield the isoindolin-1-one core. Introducing a methyl group at the pronucleophile’s reactive site (e.g., using ((methylthio)methyl)sulfonylbenzene) directly installs the 3-methyl substituent, while the ortho-chloro group on the benzaldehyde precursor ensures regioselective formation of the 5-chloro derivative.

Table 1: Substrate Variations and Yields in Cascade Reactions

| Starting Material | Pronucleophile | Yield (%) | Conditions |

|---|---|---|---|

| 3-Chloro-2-cyanobenzaldehyde | ((Chloromethyl)sulfonyl)benzene | 78 | KCO, 80°C |

| 3-Chloro-2-cyanobenzaldehyde | ((Methylthio)methyl)sulfonylbenzene | 85 | KCO, 70°C |

| 3-Chloro-2-cyanobenzamide | ((Methyl)sulfonyl)benzene | 68 | KOtBu, 60°C |

DFT calculations confirm that electron-withdrawing groups on the pronucleophile accelerate the initial nucleophilic attack, while steric bulk at the 3-position favors β-elimination over side reactions.

Friedel-Crafts Alkylation Strategies for Ring Closure

Although originally developed for indanones, Friedel-Crafts alkylation can be adapted for isoindolinones by replacing ketone precursors with amide analogs. For example, 3-chloro-N-methylbenzamide derivatives undergo cyclization in the presence of Lewis acids like AlCl or ZnCl.

Catalytic System Optimization

The addition of phase transfer catalysts (e.g., tetrabutylammonium bromide) significantly improves reaction homogeneity and yield. In model systems, AlCl (3:1 molar ratio to substrate) at 160°C achieves 92.8% conversion to this compound when paired with a methylated benzamide precursor.

Table 2: Friedel-Crafts Conditions and Performance

| Catalyst | Phase Transfer Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl | Tetrabutylammonium bromide | 160 | 4.5 | 92.8 |

| ZnCl | Trioctylmethylammonium chloride | 150 | 5 | 84.2 |

| Fe(CFSO) | None | 170 | 3 | 71.5 |

Side reactions, such as over-alkylation or dechlorination, are minimized by maintaining reaction temperatures below 180°C and using aprotic solvents like toluene.

Cyclization of Functionalized Precursors

Alternative routes exploit cyclization of pre-functionalized intermediates. For instance, this compound can be synthesized via intramolecular aza-Michael addition of methylated β-chloroenamide derivatives.

β-Elimination/Alkylation One-Pot Synthesis

A sequential one-pot protocol combines cascade cyclization with β-elimination and alkylation. After forming the isoindolinone core, treatment with methyl iodide at 0–5°C introduces the 3-methyl group via nucleophilic substitution. This method avoids intermediate isolation, achieving an overall yield of 81% with HPLC purity >99%.

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Base-Promoted Cascade | 85 | 98.5 | High | Low |

| Friedel-Crafts Alkylation | 92.8 | 97.2 | Moderate | Moderate |

| One-Pot β-Elimination | 81 | 99.1 | High | Low |

The base-promoted cascade offers superior atom economy and avoids metal catalysts, making it ideal for green chemistry applications. Conversely, Friedel-Crafts alkylation provides higher yields but requires stringent temperature control and costly Lewis acids.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Chloro-3-methylisoindolin-1-one, and how can purity be ensured?

Answer:

The synthesis of isoindolinone derivatives typically involves cyclization reactions or functional group modifications. For example, analogous compounds like 5-fluoro-indole derivatives are synthesized via CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF solvents, followed by extraction with ethyl acetate and purification via column chromatography (70:30 ethyl acetate/hexane) . Key steps include:

- Catalyst selection : Transition metals (e.g., CuI) enhance reaction efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, PEG-400) improve solubility.

- Purification : Column chromatography and HPLC (≥95% purity) are critical for isolating the target compound .

- Characterization : Confirm structure and purity using H/C NMR, HRMS, and TLC .

Advanced: How can computational modeling (e.g., MOE software) predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Molecular Operating Environment (MOE) software enables reactivity prediction by:

- Docking studies : Simulating interactions between the chloro-substituted isoindolinone and nucleophiles (e.g., amines, thiols).

- Electrostatic potential mapping : Identifying electron-deficient regions (e.g., Cl substituent) prone to nucleophilic attack .

- Transition-state modeling : Analyzing steric and electronic effects of the methyl group on reaction pathways.

Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress via F NMR if fluorine analogs are used) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : H NMR identifies proton environments (e.g., aromatic protons, methyl groups); C NMR confirms carbonyl and quaternary carbons.

- HRMS : Determines molecular ion mass and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., as in 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione studies) .

- TLC : Monitors reaction progress and purity .

Advanced: How can researchers resolve contradictions in reported bioactivity data for isoindolinone derivatives?

Answer:

Contradictions may arise from variations in assay conditions or structural analogs. Mitigation strategies include:

- Standardized protocols : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (positive/negative) per ICMJE guidelines .

- Dose-response validation : Calculate IC/EC values with triplicate experiments and statistical analysis (e.g., ANOVA) .

- Structural analogs : Compare bioactivity of this compound with related compounds (e.g., 5-Chloro-1H-indole-3-carboxylic acid) to identify SAR trends .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Use gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation.

- First aid : For skin contact, immediately rinse with water and remove contaminated clothing; seek medical attention if symptoms persist .

- Waste disposal : Follow hazardous waste protocols for halogenated compounds .

Advanced: How can X-ray crystallography and DFT calculations elucidate the electronic effects of the methyl group in this compound?

Answer:

- X-ray data : Resolve bond lengths (e.g., C-Cl vs. C-CH) to assess steric and electronic contributions .

- DFT modeling : Calculate Mulliken charges to quantify electron-withdrawing/donating effects of substituents.

- Correlation with reactivity : Compare computational results with experimental kinetics (e.g., Hammett plots) to validate electronic effects .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

Isoindolinones are explored for:

- Antimicrobial agents : Structural analogs show activity against Gram-positive bacteria .

- Kinase inhibitors : The chloro and methyl groups may enhance binding to ATP pockets .

- Neuroprotective agents : Indole derivatives modulate amyloid-beta aggregation .

Advanced: How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Answer:

- Analog synthesis : Modify substituents (e.g., replace Cl with F, vary methyl position).

- Bioactivity assays : Test against target proteins (e.g., kinases, bacterial enzymes) using standardized protocols .

- Data analysis : Use multivariate regression to correlate substituent properties (e.g., hydrophobicity, steric bulk) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。